Cas no 2770525-51-2 (Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate)
Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
- 2770525-51-2
- EN300-37397862
- Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
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- Inchi: 1S/C18H23NO3/c20-13-17-9-18(10-17,15-6-7-15)12-19(11-17)16(21)22-8-14-4-2-1-3-5-14/h1-5,15,20H,6-13H2
- InChI Key: IRSFPYBYZHYVBP-UHFFFAOYSA-N
- SMILES: OCC12CN(C(=O)OCC3C=CC=CC=3)CC(C1)(C2)C1CC1
Computed Properties
- Exact Mass: 301.16779360g/mol
- Monoisotopic Mass: 301.16779360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 434
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 49.8Ų
Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37397862-0.05g |
benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
2770525-51-2 | 0.05g |
$1737.0 | 2023-07-06 | ||
| Enamine | EN300-37397862-0.1g |
benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
2770525-51-2 | 0.1g |
$1819.0 | 2023-07-06 | ||
| Enamine | EN300-37397862-0.25g |
benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
2770525-51-2 | 0.25g |
$1902.0 | 2023-07-06 | ||
| Enamine | EN300-37397862-0.5g |
benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
2770525-51-2 | 0.5g |
$1984.0 | 2023-07-06 | ||
| Enamine | EN300-37397862-1.0g |
benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
2770525-51-2 | 1.0g |
$2068.0 | 2023-07-06 | ||
| Enamine | EN300-37397862-2.5g |
benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
2770525-51-2 | 2.5g |
$4052.0 | 2023-07-06 | ||
| Enamine | EN300-37397862-5.0g |
benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
2770525-51-2 | 5.0g |
$5995.0 | 2023-07-06 | ||
| Enamine | EN300-37397862-10.0g |
benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
2770525-51-2 | 10.0g |
$8889.0 | 2023-07-06 |
Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Benzyl 1-Cyclopropyl-5-(Hydroxymethyl)-3-Azabicyclo[3.1.1]Heptane-3-Carboxylate: A Comprehensive Overview
Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate, with the CAS number 2770525-51-2, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique bicyclic structure, which includes a bicyclo[3.1.1]heptane framework fused with a cyclopropyl group and a benzyl substituent. The presence of the hydroxymethyl group further adds to its structural complexity and functional versatility.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the bicyclic core. Recent advancements in synthetic methodology have enabled chemists to achieve higher yields and greater control over the stereochemistry of the product. For instance, researchers have employed ring-closing metathesis techniques to construct the bicyclo[3.1.1]heptane framework efficiently. This approach not only simplifies the synthesis but also enhances the scalability of the process, making it more suitable for large-scale production.
The structural features of Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate make it an intriguing candidate for various applications in drug discovery and development. The bicyclic system provides rigidity to the molecule, which is often desirable in medicinal chemistry as it can improve bioavailability and target specificity. Moreover, the cyclopropyl group introduces strain into the structure, potentially enhancing reactivity or binding affinity to specific biological targets.
Recent studies have focused on evaluating the pharmacological properties of this compound, particularly its potential as a therapeutic agent in treating neurological disorders such as epilepsy and Alzheimer's disease. Preclinical data suggest that this compound exhibits promising activity as a GABAA receptor modulator, which is critical for regulating neuronal excitability and treating conditions associated with hyperexcitability.
In addition to its pharmacological applications, this compound has also been explored for its potential in catalysis and materials science. The hydroxymethyl group, for example, can act as a chiral directing unit in asymmetric catalysis, enabling the synthesis of enantioselective products with high efficiency.
The development of this compound has been facilitated by advancements in computational chemistry and molecular modeling techniques. Researchers have utilized tools such as docking simulations and molecular dynamics studies to predict its binding modes and optimize its pharmacokinetic properties.
In conclusion, Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate represents a fascinating example of how complex organic molecules can be designed and synthesized to address pressing challenges in medicine and materials science.
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